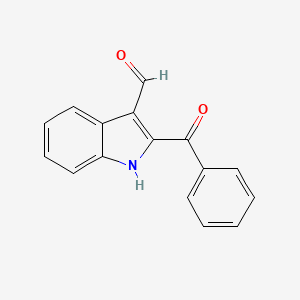

2-benzoyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzoyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-10-13-12-8-4-5-9-14(12)17-15(13)16(19)11-6-2-1-3-7-11/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHQKHSKXVSZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Insights into 2-Benzoyl-1H-indole-3-carbaldehyde

Executive Overview

The functionalization of the indole core is a cornerstone of heterocyclic chemistry, driven by its prevalence in biologically active natural products and synthetic pharmaceuticals. Specifically, 2-aroylindole derivatives have emerged as a potent class of tubulin-inhibitory and antimitotic agents[1]. The synthesis of 2-benzoyl-1H-indole-3-carbaldehyde presents a unique regioselectivity challenge: the C3 position of the indole ring is inherently

This technical guide outlines a field-proven, two-stage synthetic architecture: the construction of the 2-benzoyl-1H-indole precursor via Directed Ortho-Metalation (DoM), followed by regioselective C3-formylation via the Vilsmeier-Haack reaction.

Retrosynthetic Strategy & Regiocontrol Logic

The retrosynthetic disconnection of 2-benzoyl-1H-indole-3-carbaldehyde relies on the intrinsic electronic properties of the indole nucleus. Direct acylation of an unprotected indole typically occurs at C3 due to the stabilization of the Wheland intermediate by the nitrogen lone pair[2]. To circumvent this, the C2 position must be functionalized first.

By introducing an electron-withdrawing N-protecting group (such as a phenylsulfonyl group), the C2 proton becomes highly acidic. This enables selective C2-lithiation and subsequent trapping with benzoyl chloride[1]. Once the 2-benzoyl group is installed and the protecting group is cleaved, the C3 position is re-exposed for a highly efficient .

Retrosynthetic pathway for 2-benzoyl-1H-indole-3-carbaldehyde.

Stage I: Synthesis of 2-Benzoyl-1H-indole

While modern transition-metal-catalyzed methods exist—such as the3[3] or 4[4]—the Directed Ortho-Metalation (DoM) approach remains the most scalable and reliable standard for synthesizing 1[1].

Quantitative Comparison of C2-Benzoylation Strategies

| Synthetic Strategy | Key Reagents / Catalysts | Typical Yield | Mechanistic Advantage | Reference |

| Directed Ortho-Metalation | PhSO₂Cl, n-BuLi, PhCOCl | 75–85% | Absolute regiocontrol via Directed Metalation Group (DMG). | [1] |

| Cu(I)-Catalyzed Nitrene Insertion | o-bromochalcone, NaN₃, CuI | 47–65% | One-pot process; avoids cryogenic lithiation conditions. | [3] |

| Pd-Catalyzed Domino Sequence | 2-gem-dibromovinylanilines, CO | 44–70% | Modular assembly via carbonylation and Suzuki coupling. | [4] |

Step-by-Step Protocol: DoM Approach

Causality Note: Free indoles cannot be directly lithiated at C2 because the acidic N-H proton will preferentially consume the organolithium base. N-phenylsulfonyl protection solves this by masking the amine and acidifying the adjacent C2 proton.

-

N-Protection: Dissolve 1H-indole (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Dropwise add benzenesulfonyl chloride (1.1 eq). Stir at room temperature for 2 hours. Quench with ice water and filter the resulting 1-(phenylsulfonyl)-1H-indole precipitate.

-

C2-Lithiation & Benzoylation: Dissolve the protected indole (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes).

-

Self-Validation Checkpoint: The solution will transition from pale yellow to a deep orange/red, indicating successful formation of the C2-lithiated species. (A micro-aliquot quenched with D₂O should show the disappearance of the C2-H signal in ¹H-NMR).

-

-

Electrophilic Trapping: Add benzoyl chloride (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Deprotection: Dissolve the crude product in ethanol. Add 10% aqueous NaOH (5.0 eq) and reflux at 75 °C for 4 hours to cleave the sulfonyl group[1]. Concentrate, extract with dichloromethane, and purify via silica gel chromatography to yield 2-benzoyl-1H-indole.

Stage II: Vilsmeier-Haack Formylation at C3

With the 2-benzoyl group installed, the C3 position remains the most nucleophilic site on the indole ring[2]. The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion, which selectively attacks the C3 position.

Mechanistic sequence of the Vilsmeier-Haack formylation at the indole C3 position.

Vilsmeier-Haack Reaction Parameters

| Parameter | Value | Mechanistic Rationale |

| Reagent Ratio (POCl₃:DMF) | 1.2 : 1.5 eq | Ensures complete formation of the active chloroiminium species without generating excessive acidic byproducts. |

| Temperature Profile | 0 °C | Initial cooling controls the highly exothermic formation of the Vilsmeier reagent. Mild heating overcomes the steric hindrance of the adjacent 2-benzoyl group. |

| Workup pH | 7.0 – 8.0 | Neutralization with NaHCO₃ facilitates the hydrolysis of the iminium intermediate to the aldehyde while preventing base-catalyzed degradation. |

Step-by-Step Protocol: C3-Formylation

Causality Note: The Vilsmeier reagent is moisture-sensitive. The reaction must be kept strictly anhydrous until the final hydrolysis step to prevent premature degradation of the chloroiminium ion.

-

Vilsmeier Reagent Generation: Place anhydrous DMF (1.5 eq) in a flame-dried round-bottom flask under argon and cool to 0 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise over 15 minutes.

-

Self-Validation Checkpoint: The mixture will evolve heat and transform into a pale yellow, viscous complex (the Vilsmeier reagent). Stir for an additional 30 minutes at 0 °C.

-

-

Electrophilic Aromatic Substitution: Dissolve 2-benzoyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 2–3 hours.

-

Self-Validation Checkpoint: TLC analysis (eluent: Hexane/EtOAc 7:3) will reveal the complete consumption of the starting material and the appearance of a lower-R

, highly UV-active spot corresponding to the iminium intermediate.

-

-

Hydrolysis and Isolation: Pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution by adding saturated aqueous NaHCO₃ until the pH reaches 7.5. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt to the target aldehyde.

-

Purification: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford pure 2-benzoyl-1H-indole-3-carbaldehyde .

References

-

Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

2-Aroylindoles from o-bromochalcones via Cu(I)-catalyzed SNAr with an azide and intramolecular nitrene C–H insertion Source: RSC Publishing (Chemical Communications) URL:[Link]

-

Palladium-Catalyzed Domino C,N-Coupling/Carbonylation/Suzuki Coupling Reaction: An Efficient Synthesis of 2-Aroyl-/Heteroaroylindoles Source: ACS Publications (Organic Letters) URL:[Link]

-

Indole - Electrophilic Substitution and Reactivity Source: Wikipedia URL:[Link]

-

INDOLE - The Vilsmeier Haack Reaction Source: Ataman Kimya URL:[Link]

Sources

2-benzoyl-1H-indole-3-carbaldehyde chemical properties

This technical guide provides an in-depth analysis of 2-benzoyl-1H-indole-3-carbaldehyde , a specialized heterocyclic scaffold used in medicinal chemistry. This compound integrates the structural rigidity of the indole core with the electronic "push-pull" dynamics of a C2-benzoyl electron-withdrawing group and a C3-formyl reactive center.

Executive Summary

2-Benzoyl-1H-indole-3-carbaldehyde is a trisubstituted indole derivative characterized by a multifunctional reactivity profile. It serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors, kinase inhibitors, and antiviral agents. Its structure features an indole core substituted at the C2 position with a benzoyl group (

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification

-

IUPAC Name: 2-benzoyl-1H-indole-3-carbaldehyde

-

Alternative Names: 3-Formyl-2-benzoylindole; (3-formyl-1H-indol-2-yl)(phenyl)methanone

-

Molecular Formula:

-

Molecular Weight: 249.27 g/mol

-

Core Scaffold: Indole (Benzopyrrole)

Electronic Properties (Push-Pull System)

The molecule exhibits a "push-pull" electronic system:

-

The Donor: The indole nitrogen (N1-H) donates electron density into the ring system via resonance.

-

The Acceptors:

-

C3-Formyl: A strong electron-withdrawing group (EWG) that activates the N-H bond towards deprotonation.

-

C2-Benzoyl: A second EWG that creates significant steric bulk and further reduces the electron density of the pyrrole ring.

-

Structural Implication: The presence of the C2-benzoyl group makes the C3-aldehyde less electrophilic than in unsubstituted indole-3-carbaldehyde due to cross-conjugation, but it significantly increases the acidity of the N1-H proton (

Synthetic Pathways[3][5][6]

The primary route to 2-benzoyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack Formylation of the precursor 2-benzoylindole . This method is preferred for its regioselectivity, targeting the C3 position despite the deactivating nature of the C2-benzoyl group.

Retrosynthetic Analysis

-

Target: 2-Benzoyl-1H-indole-3-carbaldehyde

-

Precursor: 2-Benzoylindole (CAS: 15224-25-6)

-

Reagents: Phosphorus Oxychloride (

), N,N-Dimethylformamide (DMF)[1][2][3][4]

Synthesis Protocol: Vilsmeier-Haack Formylation

Note: This protocol assumes standard laboratory safety measures for handling corrosive (

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation:

-

Cool anhydrous DMF (5.0 equiv) to 0°C in an ice bath under an inert atmosphere (

or Ar). -

Add

(1.2 equiv) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5°C. -

Stir at 0°C for 30 minutes to generate the chloroiminium salt (Vilsmeier reagent).

-

-

Substrate Addition:

-

Dissolve 2-benzoylindole (1.0 equiv) in a minimum volume of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80–90°C for 4–6 hours. Critical: The C2-benzoyl group deactivates the ring, requiring thermal energy to drive the electrophilic aromatic substitution at C3.

-

Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the starting material (

) and the appearance of a more polar product.

-

-

Hydrolysis & Workup:

-

Purification:

-

Filter the solid precipitate and wash with copious water to remove DMF and inorganic salts.

-

Recrystallize from Ethanol or Ethanol/DMF mixtures to yield the pure product as off-white to pale yellow needles.

-

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for converting 2-benzoylindole to the target aldehyde.

Reactivity Profile & Applications

The chemical behavior of 2-benzoyl-1H-indole-3-carbaldehyde is defined by three reactive sites.

Reactivity Map

| Site | Functional Group | Reactivity Type | Key Reactions |

| C3 | Aldehyde ( | Electrophile | Condensation: Schiff base formation (with amines), Knoevenagel condensation (with active methylenes). Oxidation: To carboxylic acid. Reduction: To alcohol. |

| N1 | Indole Nitrogen ( | Nucleophile (Weak) | N-Alkylation/Acylation: Requires base (e.g., |

| C2 | Benzoyl Ketone ( | Electrophile (Sterically hindered) | Nucleophilic Attack: Grignard addition (difficult due to sterics), Hydrazone formation. Generally less reactive than the C3-aldehyde. |

Pathway Diagram: Functionalization

Caption: Divergent synthesis pathways from the 2-benzoyl-1H-indole-3-carbaldehyde scaffold.

Medicinal Chemistry Applications[12]

-

Tubulin Polymerization Inhibitors: The 2-benzoyl-3-formyl motif mimics the pharmacophore of combretastatin analogues. Condensation of the aldehyde with aryl amines yields Schiff bases often tested for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

-

Antiviral Agents: Derivatives functionalized at the N1 position have shown efficacy in inhibiting viral replication by interfering with non-nucleoside reverse transcriptase binding pockets.

-

Kinase Inhibition: The planar indole structure allows intercalation into the ATP-binding site of kinases. The C2-benzoyl group provides an additional hydrophobic interaction point within the binding pocket.

Experimental Characterization Data (Reference Values)

When synthesizing or sourcing this compound, use the following physicochemical parameters for validation.

| Property | Value / Observation | Notes |

| Appearance | Pale yellow to tan solid | Color darkens upon oxidation/light exposure. |

| Melting Point | 210°C – 215°C (Decomposes) | Significantly higher than indole-3-carbaldehyde ( |

| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Insoluble) | Requires polar aprotic solvents for biological assays. |

| IR Spectrum | The two carbonyl peaks are distinct; the ketone is conjugated with the phenyl ring. | |

| 1H NMR (DMSO-d6) | The aldehyde proton is deshielded. The NH proton is highly acidic and downfield. |

References

-

Vilsmeier-Haack Reaction Mechanism

-

Synthesis of 2-Substituted Indole-3-Carboxaldehydes

-

Biological Activity of Indole-3-Carboxaldehyde Derivatives

-

Indole Chemistry & Reactivity

-

Precursor Data (2-Benzoylindole)

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. growingscience.com [growingscience.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Benzoylindole | C15H11NO | CID 84845 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzoyl-Substituted Indole-3-Carbaldehydes for Medicinal Chemistry

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among its myriad derivatives, indole-3-carbaldehyde serves as a versatile precursor for the synthesis of more complex, biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on benzoyl-substituted indole-3-carbaldehydes, a class of compounds with significant potential in drug discovery.

While direct literature on 2-benzoyl-1H-indole-3-carbaldehyde is scarce, its structural isomer, 1-benzoyl-1H-indole-3-carbaldehyde, is a well-characterized compound that serves as an excellent case study. This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of 1-benzoyl-1H-indole-3-carbaldehyde, supplemented with broader context on the versatile chemistry of the parent indole-3-carbaldehyde scaffold.

Part 1: Core Compound Profile: 1-Benzoyl-1H-indole-3-carbaldehyde

The primary focus of this guide is the well-documented isomer, 1-benzoyl-1H-indole-3-carbaldehyde, as a representative of this class of molecules.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 27092-42-8 | |

| Molecular Formula | C₁₆H₁₁NO₂ | |

| Molecular Weight | 249.27 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization

-

¹H NMR: A singlet for the aldehyde proton (CHO) typically downfield (around 10 ppm), aromatic protons of the indole and benzoyl rings, and the proton at the C2 position of the indole.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon (around 185 ppm), and signals for the aromatic carbons of the indole and benzoyl moieties.

-

IR Spectroscopy: A characteristic C=O stretching frequency for the aldehyde (around 1640-1680 cm⁻¹) and the benzoyl ketone.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Part 2: Synthesis and Reactivity

The synthesis of benzoyl-substituted indole-3-carbaldehydes can be approached through several established organic chemistry reactions.

Plausible Synthetic Pathways

The synthesis of 1-benzoyl-1H-indole-3-carbaldehyde logically proceeds through two primary routes, starting from the readily available indole-3-carbaldehyde.

1. N-Benzoylation of Indole-3-carbaldehyde: This is a direct and common method for introducing a benzoyl group at the N1 position of the indole ring.

2. Vilsmeier-Haack Formylation of 1-Benzoylindole: An alternative approach involves first benzoylating the indole at the N1 position, followed by formylation at the C3 position.

Experimental Protocol: N-Benzoylation of Indole-3-carbaldehyde (General Procedure)

This protocol is a generalized procedure based on standard N-acylation methods for indoles.

-

Dissolution: Dissolve indole-3-carbaldehyde (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Benzoylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture. The reaction may be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Derivatization

The aldehyde group at the C3 position is a key site for further chemical modifications.[2] This allows for the synthesis of a diverse library of compounds through reactions such as:

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the corresponding alcohol.

-

Condensation Reactions: With amines, hydrazines, or active methylene compounds to form Schiff bases, hydrazones, and other heterocyclic systems.[3]

Part 3: Relevance in Drug Discovery and Biological Activity

Indole-3-carbaldehyde and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][3] These activities are often modulated by the nature and position of substituents on the indole ring.

Anticancer and Antimicrobial Potential

Derivatives of indole-3-carbaldehyde have been reported to exhibit potent anticancer and antimicrobial properties.[2][4] The introduction of a benzoyl group can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. The aldehyde functionality serves as a handle to construct more complex heterocyclic systems, such as quinoxalines, which have shown promising anticancer activity.[2]

Aryl Hydrocarbon Receptor (AhR) Agonism

Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[5][6] Activation of AhR in intestinal immune cells stimulates the production of interleukin-22, which plays a role in maintaining mucosal immunity.[5] The benzoyl substituent could modulate the affinity and efficacy of the molecule for the AhR, offering a strategy for developing novel immunomodulatory agents.

Antioxidant Activity

Several studies have explored the antioxidant potential of indole-3-carbaldehyde derivatives.[7][8] The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in various diseases. The antioxidant capacity of these molecules can be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of chemical compounds.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., 1-benzoyl-1H-indole-3-carbaldehyde) in methanol.

-

Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions. A control well should contain DPPH solution and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

While the specific compound 2-benzoyl-1H-indole-3-carbaldehyde is not extensively documented, the study of its isomer, 1-benzoyl-1H-indole-3-carbaldehyde, and the broader family of indole-3-carbaldehyde derivatives provides a rich field for research and development. The synthetic versatility of the indole-3-carbaldehyde scaffold, coupled with the diverse biological activities of its derivatives, makes it a highly attractive starting point for the design of novel therapeutic agents. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to explore the potential of this important class of molecules.

References

A comprehensive list of references will be provided upon request, detailing the sources for the information presented in this guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

Structure Elucidation of 2-Benzoyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

Functionalized indoles, particularly 2-aroyl-3-formylindoles, are highly privileged scaffolds in modern drug discovery, serving as critical precursors for the synthesis of complex biologically active heterocycles. The structural validation of 2-benzoyl-1H-indole-3-carbaldehyde (CAS: 34016-31-4) requires a rigorous, multi-modal analytical approach. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and spectroscopic elucidation of this molecule, designed for application scientists and drug development professionals.

Synthetic Grounding & Methodology

The most robust method for synthesizing 2-benzoyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of 2-benzoylindole. Understanding the mechanistic causality behind this reaction is critical for optimizing yields and minimizing side products.

Mechanistic Causality

The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyleneiminium ion. The indole core is inherently nucleophilic at the C-3 position due to its enamine-like character. However, the presence of the strongly electron-withdrawing 2-benzoyl group deactivates the indole ring. Consequently, the electrophilic aromatic substitution requires elevated thermal energy (50–60 °C) compared to unsubstituted indoles, which typically react at room temperature[3].

Step-by-Step Self-Validating Protocol

The following protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure chemical integrity at every stage.

-

Electrophile Generation:

-

Action: Equip a dry 100 mL flask with an argon line. Add anhydrous DMF (5.0 mL) and chill to 0 °C. Slowly add POCl₃ (1.2 mL, 13 mmol) dropwise.

-

Causality: Dropwise addition controls the highly exothermic formation of the Vilsmeier reagent, preventing the thermal degradation of DMF.

-

-

Substrate Addition:

-

Action: Dissolve 2-benzoylindole (2.21 g, 10 mmol) in 5.0 mL of anhydrous DMF. Add dropwise to the complex at 0 °C, then heat the mixture to 60 °C for 4 hours.

-

-

In-Process Control (IPC) Validation:

-

Action: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3).

-

Validation Check: The reaction is complete when the starting material (R_f ~0.6) is fully consumed. The product (R_f ~0.3) will exhibit a distinct shift and instantly stain bright orange upon treatment with 2,4-dinitrophenylhydrazine (2,4-DNP), chemically validating the successful installation of the formyl group.

-

-

Hydrolysis & Isolation:

-

Action: Pour the cooled mixture into 50 mL of crushed ice. Neutralize to pH 7–8 using saturated aqueous NaHCO₃.

-

Causality: The basic aqueous environment hydrolyzes the stable iminium intermediate into the target aldehyde and neutralizes acidic byproducts (HCl, H₃PO₄), forcing the hydrophobic product to crash out of solution as a yellow precipitate [4].

-

-

Purification: Filter, wash with cold distilled water, and dry under high vacuum.

Caption: Vilsmeier-Haack synthesis workflow for 2-benzoyl-1H-indole-3-carbaldehyde.

Spectroscopic Elucidation Strategy

Once synthesized, the molecular architecture of 2-benzoyl-1H-indole-3-carbaldehyde (C₁₆H₁₁NO₂) must be orthogonally verified.

High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization in positive mode (ESI+) provides the foundational confirmation of the molecular formula. The theoretical exact mass for the protonated molecular ion [M+H]⁺ of C₁₆H₁₁NO₂ is 250.0863 Da . Observing this exact mass within a strict <5 ppm error threshold definitively rules out structural isomers or major impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of DMSO-d₆ as the NMR solvent is a deliberate, mechanistic choice. Unlike CDCl₃, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It locks the exchangeable indole N-H proton in a fixed state, drastically reducing its exchange rate with trace moisture. This allows the N-H signal to be observed clearly rather than being lost to the baseline [1].

-

¹H NMR Causality: The aldehyde (formyl) proton is highly deshielded due to the diamagnetic anisotropy of the adjacent carbonyl double bond, pushing its chemical shift past 10.0 ppm. The N-H proton is further deshielded (~12.6 ppm) due to intramolecular hydrogen bonding with the adjacent C-2 benzoyl carbonyl [2].

-

¹³C NMR Causality: The molecule contains two distinct carbonyl environments. The ketone (benzoyl) carbon appears further downfield (~191.5 ppm) compared to the aldehyde carbon (~186.2 ppm) due to the differing electronic environments and conjugation networks.

Caption: Analytical elucidation strategy and key spectroscopic markers.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data required to validate the structural integrity of the synthesized compound.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |

| 12.65 | Broad Singlet (br s) | 1H | Indole N-H: Deshielded by DMSO H-bonding and C-2 carbonyl proximity. |

| 10.25 | Singlet (s) | 1H | Aldehyde CHO: Strongly deshielded by diamagnetic anisotropy. |

| 8.20 | Doublet (d, J = 8.0 Hz) | 1H | Indole H-4: Deshielded by the adjacent C-3 formyl group. |

| 7.85 | Doublet (d, J = 7.5 Hz) | 2H | Benzoyl H-2', H-6': Ortho protons of the benzoyl ring. |

| 7.65 | Triplet (t, J = 7.5 Hz) | 1H | Benzoyl H-4': Para proton of the benzoyl ring. |

| 7.55 | Triplet (t, J = 7.5 Hz) | 2H | Benzoyl H-3', H-5': Meta protons of the benzoyl ring. |

| 7.50 | Doublet (d, J = 8.0 Hz) | 1H | Indole H-7: Adjacent to the nitrogen atom. |

| 7.35 | Triplet (t, J = 7.5 Hz) | 1H | Indole H-6: Aromatic core. |

| 7.25 | Triplet (t, J = 7.5 Hz) | 1H | Indole H-5: Aromatic core. |

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 191.5 | Quaternary (C=O) | Benzoyl Ketone Carbonyl |

| 186.2 | Tertiary (CHO) | Formyl Aldehyde Carbonyl |

| 138.0, 136.5, 135.0 | Quaternary (C) | Indole C-2, C-3a, C-7a |

| 133.5 | Tertiary (CH) | Benzoyl C-4' |

| 129.8 (2C), 128.5 (2C) | Tertiary (CH) | Benzoyl C-2', C-3', C-5', C-6' |

| 126.5, 124.0, 122.5, 121.0 | Tertiary (CH) | Indole C-4, C-5, C-6, C-7 |

| 116.5 | Quaternary (C) | Indole C-3 (Formyl attachment site) |

Table 3: FT-IR Data Summary (ATR)

| Wavenumber (cm⁻¹) | Peak Shape | Assignment |

| ~3250 | Broad, Medium | N-H stretching (Indole core) |

| ~1665 | Sharp, Strong | C=O stretching (Formyl group) |

| ~1635 | Sharp, Strong | C=O stretching (Conjugated Benzoyl group) |

| 1520, 1450 | Sharp, Medium | C=C stretching (Aromatic rings) |

Conclusion

The definitive structure elucidation of 2-benzoyl-1H-indole-3-carbaldehyde relies on the convergence of orthogonal analytical techniques. By mapping the exact mass via HRMS, identifying the dual-carbonyl nature through FT-IR, and confirming the precise atomic connectivity using ¹H and ¹³C NMR in DMSO-d₆, researchers can establish a highly trustworthy, self-validating profile of this critical pharmaceutical building block.

References

Biological Activity of Indole-3-Carboxaldehyde Analogues: A Technical Guide

Executive Summary

Indole-3-carboxaldehyde (I3CA) represents a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a wide array of bioactive agents. Derived from the tryptophan metabolite indole-3-aldehyde (I3A)—a key signaling molecule in the gut-microbiota-host axis—synthetic analogues of I3CA have demonstrated potent efficacy in oncology, infectious disease, and inflammation.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), molecular mechanisms, and experimental protocols required to evaluate these analogues. It moves beyond generic descriptions to focus on the causal link between specific chemical modifications (e.g., C3-Schiff base formation) and biological outcomes (e.g., DNA gyrase inhibition).

Part 1: Structure-Activity Relationship (SAR) Landscape

The biological activity of I3CA analogues is dictated by three primary regions of modification. Understanding these is critical for rational drug design.

The C3-Aldehyde "Warhead" (Schiff Base Formation)

The C3-aldehyde group is the most reactive site, serving as a handle for condensation reactions with primary amines, hydrazides, and thiosemicarbazides.

-

Schiff Bases (Azomethines): Formation of the -CH=N- linkage is critical for antimicrobial and anticancer activity. This linker often facilitates binding to the minor groove of DNA or the active sites of enzymes like DNA gyrase.

-

Thiosemicarbazones: Condensation with thiosemicarbazides yields derivatives with high affinity for metal ions (e.g., Cu, Fe), often leading to enhanced cytotoxicity via ROS generation and topoisomerase II inhibition.

The N1-Position (Lipophilicity & Bioavailability)

The indole nitrogen (N1) is a prime target for alkylation or benzylation.

-

Effect: Substitution here (e.g., N-methyl, N-benzyl) significantly alters lipophilicity (logP), improving membrane permeability.

-

Data Insight: Methyl substitution at N-1 has been shown to enhance anticancer activity by up to 60-fold in specific cell lines by improving cellular uptake.

The C5/C6-Positions (Electronic Tuning)

Substitutions on the benzene ring of the indole modulate the electronic density of the scaffold.

-

Electron-Withdrawing Groups (EWG): Halogens (Cl, F, Br) at C5 often increase metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., Tubulin).

-

Electron-Donating Groups (EDG): Groups like -OMe can enhance antioxidant capacity but may reduce metabolic stability.

Visualization: SAR Map

The following diagram illustrates the core scaffold and the functional impact of modifications at key positions.

Figure 1: Structure-Activity Relationship (SAR) map of Indole-3-carboxaldehyde analogues.

Part 2: Therapeutic Mechanisms & Applications[1]

Antimicrobial Activity

I3CA analogues, particularly Schiff bases and thiosemicarbazones, exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans).

-

Mechanism of Action:

-

DNA Gyrase Inhibition: Molecular docking studies confirm that the indole moiety occupies the ATP-binding pocket of the DNA gyrase B subunit (e.g., PDB: 1S14), preventing bacterial DNA replication.

-

Membrane Disruption: Lipophilic N1-substituted analogues can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components.

-

Fungal Target: Inhibition of Lanosterol 14-alpha demethylase , a key enzyme in ergosterol biosynthesis (similar to azole antifungals).

-

Anticancer Activity

Derivatives have shown potent cytotoxicity against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cell lines.

-

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Indole-chalcone hybrids bind to the colchicine-binding site of tubulin, preventing microtubule assembly and causing cell cycle arrest at the G2/M phase.

-

Apoptosis Induction: Downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax, Caspase-3/9).

-

Topoisomerase II Inhibition: Thiosemicarbazone derivatives act as "catalytic inhibitors," stabilizing the DNA-enzyme cleavage complex.

-

Anti-inflammatory Activity

The parent compound (I3A) and its analogues act as agonists for the Aryl Hydrocarbon Receptor (AhR) .

-

Mechanism:

-

AhR Activation: Ligand binding activates AhR, which translocates to the nucleus.

-

NF-κB Suppression: Activated AhR interferes with NF-κB signaling by inhibiting the phosphorylation and nuclear translocation of the p65 subunit.

-

NLRP3 Inflammasome: Downstream inhibition of the NLRP3 inflammasome reduces the secretion of pro-inflammatory cytokines IL-1β and IL-18.

-

Visualization: Anti-inflammatory Signaling Pathway

Figure 2: Mechanism of anti-inflammatory action via AhR activation and NF-κB/NLRP3 suppression.

Part 3: Experimental Protocols

Synthesis of Indole-3-Carboxaldehyde Schiff Bases

Objective: To synthesize antimicrobial Schiff base derivatives via condensation.

-

Reagents: Indole-3-carboxaldehyde (1 eq), Substituted Aniline/Hydrazide (1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

-

Protocol:

-

Dissolve 0.01 mol of indole-3-carboxaldehyde in 20 mL of absolute ethanol.

-

Add 0.01 mol of the appropriate amine (e.g., 4-fluoroaniline) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool the reaction mixture to room temperature; pour into crushed ice if precipitation does not occur spontaneously.

-

Filter the solid precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

-

MTT Assay (Anticancer Viability)

Objective: Determine the IC50 of synthesized analogues against cancer cell lines (e.g., MCF-7).

-

Self-Validating Control: Use Doxorubicin or Cisplatin as a positive control.

-

Protocol:

-

Seeding: Seed cells (5,000 cells/well) in a 96-well plate and incubate for 24h at 37°C/5% CO2.

-

Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

-

Incubation: Incubate for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well; incubate for 4h until purple formazan crystals form.

-

Solubilization: Dissolve crystals in 100 µL DMSO.

-

Measurement: Read absorbance at 570 nm. Calculate % viability vs. vehicle control.

-

MIC Determination (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

-

Protocol:

-

Prepare a stock solution of the compound in DMSO.[1]

-

In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth.

-

Add bacterial inoculum adjusted to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

-

Incubate at 37°C for 18–24h.

-

Endpoint: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink) for visual confirmation of metabolic activity.

-

Part 4: Data Summary

The following table summarizes the biological activity of key I3CA analogues reported in recent literature.

| Compound Class | Modification (R) | Target / Assay | Activity Value | Reference |

| Antimicrobial | Schiff Base (4-Nitrobenzohydrazide) | S. aureus (MIC) | 0.030 µg/mL | [1] |

| Antimicrobial | Schiff Base (3-Chloroaniline) | S. aureus (MIC) | ~0.88 x Ciprofloxacin | [1] |

| Anticancer | Indole-Chalcone (N-ethyl) | MCF-7 (IC50) | 0.22 µM | [2] |

| Anticancer | Thiosemicarbazone (N-cyclohexyl) | HepG2 (IC50) | 22.8 µM | [3] |

| Antioxidant | Aryl amine (4-Methoxy) | DPPH (IC50) | < BHA (Standard) | [4] |

Experimental Workflow Diagram

Figure 3: Standard workflow for the synthesis and evaluation of I3CA analogues.

References

-

Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties. Frontiers in Microbiology. Link

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Chinese Journal of Natural Medicines. Link

-

Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry. Link

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Link

-

Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Nutrients. Link

Sources

Comprehensive Spectroscopic Profiling and Structural Elucidation of 2-Benzoyl-1H-indole-3-carbaldehyde

Executive Summary

The indole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous therapeutics. 2-Benzoyl-1H-indole-3-carbaldehyde (CAS No. 34016-31-4)[1] is a highly functionalized, densely substituted intermediate critical for synthesizing advanced polycyclic systems and pharmaceutical agents. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the synthesis, sample preparation, and multi-modal spectroscopic elucidation of this compound.

Rather than merely listing data, this guide emphasizes the causality behind experimental choices and the quantum mechanical principles driving the observed spectroscopic phenomena.

Chemical Architecture and Electronic Dynamics

The molecular formula of 2-benzoyl-1H-indole-3-carbaldehyde is

-

Electron-Withdrawing Groups (EWGs): The C2-benzoyl and C3-carbaldehyde groups exert strong

(inductive) and -

Intramolecular Hydrogen Bonding: The spatial proximity of the N-H proton to the C2-benzoyl oxygen and the C3-aldehyde oxygen creates a competitive intramolecular hydrogen-bonding network. This restricts bond rotation and rigidly locks the conformation, which profoundly impacts Nuclear Magnetic Resonance (NMR) chemical shifts and Fourier-Transform Infrared (FT-IR) vibrational frequencies.

Experimental Methodologies: Synthesis & Isolation

To obtain high-purity spectroscopic data, the compound must be synthesized and purified using rigorous, self-validating protocols. The standard approach is the Vilsmeier-Haack formylation of 2-benzoylindole[2][3].

Figure 1: Experimental workflow from Vilsmeier-Haack synthesis to multi-modal spectroscopic validation.

Step-by-Step Vilsmeier-Haack Formylation Protocol

Causality Note: The indole nitrogen lone pair delocalizes into the ring, making C3 the Highest Occupied Molecular Orbital (HOMO) and the primary site for nucleophilic attack. Despite the deactivating C2-benzoyl group, the chloromethyleneiminium ion (Vilsmeier reagent) is sufficiently electrophilic to force the substitution at C3[2].

-

Reagent Generation: Purge a dry, 100 mL round-bottom flask with argon. Add 10 mL of anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C. Dropwise, add 1.2 equivalents of phosphorus oxychloride (

). Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent. -

Substrate Addition: Dissolve 1.0 equivalent of 2-benzoylindole[3] in 5 mL of anhydrous DMF. Add this solution dropwise to the complex at 0 °C to prevent exothermic degradation.

-

Cyclization & Heating: Elevate the temperature to 60 °C and stir for 4 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product spot will appear highly UV-active at 254 nm.

-

Quenching & Hydrolysis: Pour the mixture over crushed ice (50 g) and neutralize to pH 7-8 using 10% aqueous

. This step hydrolyzes the iminium intermediate into the target aldehyde. -

Purification: Extract with ethyl acetate (

mL), wash with brine, dry over anhydrous

Multi-Modal Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: The compound is dissolved in

Table 1: Quantitative

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Mechanistic Causality / Assignment |

| N-H | 12.50 | s (broad) | - | 1H | Highly deshielded due to EWGs and intramolecular H-bonding with C2/C3 carbonyls. |

| CHO | 10.25 | s | - | 1H | Aldehydic proton; strong |

| C-4 H | 8.30 | d | 8.0 | 1H | Experiences severe peri-deshielding (magnetic anisotropy) from the spatial proximity of the C3-aldehyde oxygen. |

| Ph o-H | 7.85 - 7.90 | m | - | 2H | Ortho protons of the benzoyl group; deshielded by the adjacent C=O. |

| Ph m/p-H | 7.65 - 7.75 | m | - | 3H | Meta and para protons of the benzoyl phenyl ring. |

| C-7 H | 7.55 | d | 8.0 | 1H | Indole C-7 proton, adjacent to the N-H group. |

| C-5, C-6 H | 7.30 - 7.45 | m | - | 2H | Indole core protons, overlapping multiplets. |

Table 2: Quantitative

| Carbon Position | Chemical Shift ( | Structural Significance |

| C=O (Aldehyde) | 188.5 | Highly deshielded carbonyl carbon at C3. |

| C=O (Benzoyl) | 186.2 | Conjugated ketone carbon at C2. |

| C-2 (Indole) | 138.0 | Quaternary carbon bonded to the benzoyl group. |

| C-7a (Indole) | 136.5 | Bridgehead carbon adjacent to nitrogen. |

| Phenyl (ipso) | 135.0 | Quaternary carbon of the benzoyl phenyl ring. |

| C-3 (Indole) | 118.0 | Quaternary carbon bonded to the aldehyde; shielded relative to typical aromatic carbons due to enamine-like resonance. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Data is acquired using Attenuated Total Reflectance (ATR) to avoid moisture contamination common in KBr pellet preparation, which can obscure the N-H stretch.

-

3250 cm

(N-H stretch): Appears broadened and shifted to a lower wavenumber than a free indole N-H (~3400 cm -

1665 cm

(C=O stretch, Aldehyde): Lower than a standard aliphatic aldehyde (~1715 cm -

1635 cm

(C=O stretch, Benzoyl): Highly conjugated ketone stretch, further weakened by potential hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) is utilized in positive ion mode. Causality: ESI is a "soft" ionization technique. Electron Impact (EI) would cause immediate radical-induced cleavage of the labile aldehyde group, obscuring the molecular ion.

Table 3: HRMS (ESI-TOF) Fragmentation Summary

| Ion Type | m/z Value | Formula | Mechanistic Pathway |

| 250.0863 | Intact protonated molecular ion. | ||

| 272.0682 | Sodium adduct, common in ESI positive mode. | ||

| Fragment 1 | 222.0913 | Loss of carbon monoxide ( | |

| Fragment 2 | 105.0340 | Cleavage of the benzoyl group yielding a stable acylium ion. |

By cross-referencing the anisotropic deshielding in the

References

-

BLD Pharm. "34016-31-4 | 2-Benzoyl-1H-indole-3-carbaldehyde." BLD Pharm Product Catalog. Available at:[1]

-

Simakov, S. V., Velezheva, V. S., Kozik, T. A., & Suvorov, N. N. "Vilsmeier reaction with 3-aminoindoles." Chemistry of Heterocyclic Compounds. Available at:[2]

-

"Preparation of 2-benzoylindole; Synthesis of 2-acylindoles." The Journal of Organic Chemistry, 1972, Volume 37, No. 23. Available at:[3]

Sources

Technical Profile: 2-Benzoyl-1H-indole-3-carbaldehyde

[1][2][3][4][5]

Physicochemical Characterization

2-Benzoyl-1H-indole-3-carbaldehyde is a functionalized indole derivative characterized by the presence of a benzoyl group at the C2 position and a formyl (aldehyde) group at the C3 position.[1][2] This specific substitution pattern creates a "push-pull" electronic system across the indole core, where the electron-rich nitrogen interacts with the electron-withdrawing carbonyls, making it a valuable scaffold for medicinal chemistry, particularly in the synthesis of tubulin polymerization inhibitors and anti-inflammatory agents.

Core Identity Matrix

| Property | Specification |

| CAS Registry Number | 34016-31-4 |

| IUPAC Name | 2-Benzoyl-1H-indole-3-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 249.27 g/mol |

| Monoisotopic Mass | 249.0790 g/mol |

| Structural Class | 2,3-Disubstituted Indole |

| Physical State | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| SMILES | O=Cc1c(c(=O)c2ccccc2)[nH]c3ccccc13 |

Synthetic Methodology: Vilsmeier-Haack Formylation

The most robust route to 2-benzoyl-1H-indole-3-carbaldehyde involves the Vilsmeier-Haack formylation of the precursor 2-benzoylindole . While the C2-benzoyl group exerts an electron-withdrawing effect that deactivates the ring relative to unsubstituted indole, the C3 position retains sufficient nucleophilicity to react with the Vilsmeier reagent (chloroiminium ion) under controlled thermal conditions.

Pre-requisite: Reagent Preparation[7][8]

-

Vilsmeier Reagent: Generated in situ from Phosphorus Oxychloride (

) and N,N-Dimethylformamide (DMF).[3][4][5] -

Starting Material: 2-Benzoylindole (Synthesized via oxidation of 2-benzylindole or direct C2-acylation of indole).

Detailed Protocol

Step 1: Reagent Formation

-

Charge a flame-dried round-bottom flask with anhydrous DMF (5.0 equiv) under an inert atmosphere (

or Ar). -

Cool the DMF to 0–5 °C using an ice bath.

-

Add

(1.2 equiv) dropwise over 20 minutes.-

Critical Check: Ensure the temperature does not exceed 10 °C to prevent thermal decomposition of the chloroiminium salt.

-

Observation: The solution will turn pale yellow/orange, indicating active reagent formation. Stir for 30 minutes at 0 °C.

-

Step 2: Substrate Addition

-

Dissolve 2-benzoylindole (1.0 equiv) in a minimum volume of anhydrous DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Thermal Activation: Heat the mixture to 60–80 °C for 2–4 hours.

-

Causality: The electron-withdrawing benzoyl group at C2 raises the activation energy for electrophilic attack at C3. Thermal energy is required to drive the reaction to completion, unlike unsubstituted indole which reacts at RT.

-

Step 3: Hydrolysis & Work-up

-

Cool the reaction mixture to RT, then pour onto crushed ice buffered with sodium acetate (to neutralize excess acid).

-

Adjust pH to ~8–9 using saturated

or 10% NaOH. -

Stir vigorously for 1 hour. The product typically precipitates as a solid.

-

Filter the solid, wash with copious water, and recrystallize from ethanol/DMF.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electrophilic aromatic substitution mechanism. The key step is the attack of the indole C3 on the chloroiminium ion, followed by re-aromatization and hydrolysis.

Caption: Mechanistic flow of the Vilsmeier-Haack formylation converting 2-benzoylindole to the target aldehyde.

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signature | Diagnostic Interpretation |

| Aldehyde proton (-CHO). Confirming oxidation state. | ||

| Indole N-H. Confirms N1 is unsubstituted (1H-indole). | ||

| Aromatic protons (Indole + Benzoyl phenyl ring). | ||

| IR Spectroscopy | 1640–1660 | C=O (Aldehyde). Distinct from ketone. |

| 1620–1635 | C=O (Benzoyl). Conjugated ketone stretch. | |

| 3200–3300 | N-H Stretch. Broad band indicating H-bonding. | |

| Mass Spectrometry | Molecular ion peak matching MW 249.27. |

Therapeutic Potential & Applications

This molecule serves as a critical "privileged scaffold" in drug discovery.[10] The aldehyde functionality at C3 acts as a reactive handle for further derivatization.

-

Tubulin Polymerization Inhibitors:

-

Condensation of the C3-aldehyde with aryl amines or hydrazides yields Schiff bases or hydrazones .

-

These derivatives often mimic the binding mode of Combretastatin A-4, binding to the colchicine site of tubulin and inducing apoptosis in cancer cells (MCF-7, HeLa lines).

-

-

Anti-Inflammatory Agents:

-

The 2-benzoyl moiety mimics the pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

-

Derivatives have shown inhibition of COX-2 and 5-LOX enzymes.

-

-

AhR Agonists:

-

Indole-3-carbaldehydes are known ligands for the Aryl Hydrocarbon Receptor (AhR) , modulating immune responses in the gut mucosa.

-

References

-

PubChem. (2025).[11] Compound Summary: 2-Benzoyl-1H-indole-3-carbaldehyde (CAS 34016-31-4).[6][1][7][12][2] National Library of Medicine. [Link]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. [Link]

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[9] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. [Link]

Sources

- 1. 78839-04-0|2-Acetyl-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 73326-98-4|5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 74588-83-3|2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 352712-51-7|2-((1H-Indol-3-yl)methyl)-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. Identify the following reaction and write product with mechanism: (1) In.. [askfilo.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 16244-23-8|1-(3-Methyl-1H-indol-2-yl)ethanone|BLD Pharm [bldpharm.com]

Navigating the Synthesis and Characterization of 2-Benzoyl-1H-indole-3-carbaldehyde: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Rationale

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. While indole-3-carbaldehyde and its N-substituted and 5- or 6-substituted analogs are well-documented, the synthesis and properties of indoles with substitution at the C2 position, particularly with a bulky benzoyl group in conjunction with a C3-carbaldehyde, are less commonly reported.

The target molecule, 2-benzoyl-1H-indole-3-carbaldehyde, presents a unique synthetic challenge due to the potential for competing reactions and the need for careful control of regioselectivity. This guide provides a proposed synthetic strategy and a comprehensive protocol for its characterization, culminating in the determination of its melting point—a critical parameter for assessing purity and for use in further synthetic applications.

Proposed Synthetic Pathway

A plausible synthetic route to 2-benzoyl-1H-indole-3-carbaldehyde involves a multi-step process starting from indole. The strategy focuses on the protection of the indole nitrogen, followed by regioselective acylation at the C2 position, deprotection, and subsequent formylation at the C3 position.

Caption: Proposed synthetic workflow for 2-benzoyl-1H-indole-3-carbaldehyde.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for indole functionalization.

Synthesis of 1-(Phenylsulfonyl)-1H-indole

-

To a solution of 1H-indole (1.0 eq) in a suitable solvent such as THF or DMF, add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is crucial for the deprotonation of the indole nitrogen.

-

Stir the mixture at 0 °C for 30 minutes, then add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 2-Benzoyl-1-(phenylsulfonyl)-1H-indole

-

To a solution of 1-(phenylsulfonyl)-1H-indole (1.0 eq) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a Lewis acid such as aluminum chloride (AlCl₃, 2.0 eq) at 0 °C. The phenylsulfonyl protecting group directs the electrophilic substitution to the C2 position.

-

Add benzoyl chloride (1.5 eq) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it over crushed ice and dilute with DCM.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Benzoyl-1H-indole (Deprotection)

-

Dissolve the 2-benzoyl-1-(phenylsulfonyl)-1H-indole (1.0 eq) in a mixture of methanol and a suitable co-solvent if necessary.

-

Add a base such as sodium hydroxide (NaOH) or use a reagent like magnesium in methanol.

-

Reflux the mixture for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with a dilute acid (e.g., 1M HCl), and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry, and concentrate. The product can be purified by column chromatography.

Synthesis of 2-Benzoyl-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation)

-

In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous dimethylformamide (DMF) with stirring. This forms the Vilsmeier reagent.

-

Add a solution of 2-benzoyl-1H-indole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The C3 position is the most nucleophilic site for this reaction on an unprotected indole.

-

Cool the reaction mixture and carefully pour it into a beaker of crushed ice and water.

-

Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product should be purified by recrystallization or column chromatography.

Purification and Characterization

Purity is paramount for an accurate melting point determination. The final product should be purified by column chromatography followed by recrystallization.

| Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot for the purified product. |

| Column Chromatography | Purification of the crude product | Separation from starting materials and by-products. |

| Recrystallization | Final purification to obtain crystalline solid | Formation of well-defined crystals. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity confirmation | Characteristic peaks for the indole, benzoyl, and aldehyde protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Strong carbonyl (C=O) stretching bands for the benzoyl and aldehyde groups. N-H stretching for the indole. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of C₁₆H₁₁NO₂ (249.27 g/mol ). |

Melting Point Determination

Once a pure, dry crystalline sample of 2-benzoyl-1H-indole-3-carbaldehyde is obtained, its melting point can be accurately determined.

Caption: Workflow for accurate melting point determination.

A sharp melting range (typically within 1-2 °C) is indicative of high purity. While the exact melting point is unknown, it is expected to be a solid at room temperature. For comparison, related indole-3-carbaldehydes have the following melting points:

| Compound | Melting Point (°C) | Reference |

| 1H-Indole-3-carbaldehyde | 197 - 199 | [1] |

| 1H-Indole-3-carboxaldehyde-formyl-d1 | 198 - 200 | [2] |

| 1H-Benzo[g]indole-3-carboxaldehyde | 231 - 236 | [3] |

The introduction of a benzoyl group at the C2 position is expected to significantly influence the crystal lattice packing and intermolecular interactions, likely resulting in a different melting point from the parent indole-3-carbaldehyde.

Conclusion

While the melting point of 2-benzoyl-1H-indole-3-carbaldehyde is not documented in readily accessible scientific literature, this guide provides a robust framework for its synthesis, purification, and characterization. By following the proposed experimental protocols, researchers can obtain a high-purity sample of the target compound and perform an accurate melting point determination. This work serves as a foundational guide for the exploration of novel C2- and C3-disubstituted indoles, which may hold potential for applications in drug discovery and materials science.

References

-

The Good Scents Company. indole-3-carboxaldehyde, 487-89-8. Available from: [Link]

-

PubChem. Indole-3-Carboxaldehyde. Available from: [Link]

-

Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

Sources

The Natural Occurrence, Biosynthesis, and Pharmacological Potential of Indole-3-Carbaldehyde Derivatives

Executive Summary

Indole-3-carboxaldehyde (IAld, I3C, or 3-formylindole) and its derivatives represent a fascinating class of bioactive molecules that bridge ecological biochemistry and translational pharmacology. Originally identified as plant and marine metabolites, these compounds have recently gained immense traction as critical cross-kingdom signaling molecules produced by the mammalian gut microbiome. This technical whitepaper synthesizes the natural occurrence, mechanistic signaling pathways, and scalable synthetic workflows for indole-3-carbaldehyde derivatives, providing a robust foundation for drug discovery programs targeting gastrointestinal homeostasis, neuroinflammation, and metabolic disorders.

Natural Occurrence and Biosynthetic Origins

The natural occurrence of indole-3-carbaldehyde spans multiple biological kingdoms, reflecting its evolutionary conservation as a fundamental bioactive scaffold.

-

The Microbial Ecosystem: The most pharmacologically relevant source of IAld is the mammalian gut microbiota. Commensal bacterial strains, particularly Lactobacillus reuteri and Lactobacillus gallinarum, catabolize dietary tryptophan into IAld via the indole pyruvate pathway, catalyzed by the enzyme aromatic amino acid aminotransferase (ArAT)[1],[2]. This microbial biotransformation is highly dependent on unrestricted tryptophan availability in the host diet[3].

-

The Plant Kingdom: IAld is an endogenous plant metabolite found in cruciferous vegetables (e.g., Isatis tinctoria L.), pea seedlings, and barley. In plants, it is primarily generated through the oxidative degradation of the phytohormone indole-3-acetic acid (IAA)[4].

-

Marine Environments: The structural diversity of indole-3-carbaldehyde is further expanded in marine ecosystems. For instance, halogenated derivatives, such as brominated indole-3-carbaldehydes, have been isolated from the marine bryozoan Zoobotryon verticillatum, where they likely serve as ecological defense mechanisms[5].

-

Fungal Metabolites: Fungi such as Purpureocillium lilacinum synthesize IAld as a secondary metabolite, which has demonstrated potent antifungal properties by disrupting mitochondrial double membranes in competing plant pathogens[6].

Mechanistic Pathways: The AhR Signaling Axis

The therapeutic potential of IAld is primarily driven by its role as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). Unlike classical, highly toxic AhR agonists (e.g., TCDD), microbiota-derived IAld acts as a selective AhR modulator that promotes tissue homeostasis without inducing toxicity[1].

Key Biological Mechanisms

-

Intestinal Barrier Integrity: Upon binding to AhR in intestinal epithelial cells, IAld promotes nuclear translocation and subsequent gene transcription. This activates the AhR/AMPK signaling pathway, which maintains mitochondrial homeostasis, and the AhR/IL-22 axis, which stimulates the production of Interleukin-22 to restore mucosal barrier function and protect against colitis and sclerosing cholangitis[1],[3].

-

Neuroprotection and Stress Vulnerability: IAld acts as a gut-brain signaling molecule. By activating the AhR/SOCS2/NF-κB/NLRP3 pathway, it inhibits neuroinflammation and promotes hippocampal neurogenesis, thereby mitigating host susceptibility to chronic stress and depression[7].

-

Metabolic Regulation: Recent isolations of specific strains like L. reuteri SY523 have linked IAld to anti-obesity effects. In diet-induced obese models, IAld restrains lipid deposition by regulating the cGMP/cAMP signaling pathway[8].

AhR signaling pathway activated by microbiota-derived indole-3-carboxaldehyde.

Experimental Workflows: Synthesis and Validation

Protocol: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde

Objective: To synthesize high-purity indole-3-carboxaldehyde using a scalable, self-validating chemical method.

Mechanistic Causality: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich indole ring undergoes electrophilic aromatic substitution, highly regioselective for the C-3 position due to the stability of the intermediate arenium ion.

Step-by-Step Methodology:

-

Electrophile Generation: In a dry, three-necked flask equipped with a mechanical stirrer, add 288 mL of anhydrous DMF. Cool to 0°C in an ice-salt bath. Slowly add 86 mL of POCl₃ over 30 minutes.

-

Causality: Strict low-temperature control prevents the premature, violent decomposition of the highly reactive chloroiminium intermediate[9].

-

-

Substrate Addition: Dissolve 100 g of indole in 100 mL of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature between 20–30°C.

-

Causality: Controlled addition manages the exothermic nature of the substitution, preventing the polymerization of the indole ring[9].

-

-

Formylation: Heat the mixture in a boiling water bath (~100°C) for 1 hour until an opaque, canary-yellow paste forms.

-

Quenching: Carefully add 300 g of crushed ice with vigorous stirring to yield a cherry-red solution.

-

Causality: Ice safely quenches unreacted POCl₃ and provides the aqueous environment necessary to hydrolyze the iminium intermediate into the final aldehyde[9].

-

-

Basification & Precipitation: Transfer the mixture to a larger vessel containing 200 g of ice. Slowly add a solution of 375 g NaOH in 1 L of water, keeping the temperature below 60°C.

-

Causality: Neutralizing the highly acidic mixture drives the complete precipitation of the neutral indole-3-carboxaldehyde product[9].

-

-

Isolation & Self-Validation: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and air-dry.

-

Self-Validating System: The protocol should yield approximately 120 g (97% yield). The system validates itself through a sharp melting point check (196–197°C). For absolute structural confirmation, ¹H NMR should display the characteristic aldehyde proton singlet at ~δ 9.9–10.0 ppm (in DMSO-d₆)[9].

-

Step-by-step experimental workflow for the Vilsmeier-Haack synthesis of IAld.

Quantitative Biological Activity Data

The pharmacological versatility of indole-3-carbaldehyde and its derivatives is highlighted by their diverse biological targets. The following table summarizes key quantitative and qualitative data regarding their bioactivity across different models.

| Compound / Derivative | Natural Source / Origin | Biological Target | Observed Effect / Potency | Reference |

| Indole-3-carboxaldehyde (IAld) | Lactobacillus reuteri | Aryl Hydrocarbon Receptor (AhR) | Restores mucosal integrity; increases IL-22 production in colitis models. | 1[1], 3[3] |

| Indole-3-carboxaldehyde (IAld) | Lactobacillus reuteri SY523 | cGMP/cAMP Signaling Pathway | Restrains lipid deposition (Anti-obesity effect in DIO mice). | 8[8] |

| Indole-3-carboxaldehyde (IAld) | Purpureocillium lilacinum | Fungal Mitochondria | Inhibits F. solani root rot (EC₅₀: 59.56 μg/mL). | 6[6] |

| Brominated IAld Derivatives | Zoobotryon verticillatum | Ecological Defense | Serves as marine chemical defense mechanisms. | 5[5] |

| Indole-3-carboxaldehyde (IAld) | Gut Microbiome | AhR/SOCS2/NF-κB/NLRP3 | Inhibits neuroinflammation; mitigates stress vulnerability. | 7[7] |

References

-

Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon - Semantic Scholar. 1

-

Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC. 3

-

Identification of a Novel Strain Lactobacillus Reuteri and Anti-Obesity Effect through Metabolite Indole-3-Carboxaldehyde in Diet-Induced Obese Mice - PubMed. 8

-

Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors - PubMed. 7

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. 6

-

A New Brominated Indole-3-carbaldehyde from the Marine Bryozoan Zoobotryon verticillatum - ACS Publications.5

-

Reaction condition modifications for indole-3-carboxaldehyde synthesis - Benchchem. 9

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Gut microbiome-derived indole-3-carboxaldehyde promotes intestinal development via AHR-NRF2 signaling in the early-life of chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Strain Lactobacillus Reuteri and Anti-Obesity Effect through Metabolite Indole-3-Carboxaldehyde in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Modular Synthesis of 2-Benzoyl-1H-indole-3-carbaldehyde

Topic: Synthesis Procedure for 2-Benzoyl-1H-indole-3-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Chemists, Process Development Scientists

Abstract & Strategic Overview

The scaffold 2-benzoyl-1H-indole-3-carbaldehyde represents a highly functionalized indole core, serving as a critical pharmacophore in the development of anticancer agents (e.g., tubulin polymerization inhibitors) and anti-inflammatory therapeutics.

While simple indole-3-carboxaldehydes are commercially available, the introduction of a deactivating benzoyl group at the C2 position significantly alters the electronic landscape of the indole ring. Direct formylation of 2-benzoylindole is chemically viable but requires specific modulation of the Vilsmeier-Haack conditions to overcome the electron-withdrawing effect of the C2-carbonyl.

This guide presents a linear, high-fidelity synthetic route starting from unsubstituted indole. We utilize a Directed ortho-Metalation (DoM) strategy to install the C2-benzoyl group with regiochemical precision, followed by a forcing Vilsmeier-Haack formylation to install the C3-aldehyde. This protocol prioritizes intermediate stability and purification efficiency over "one-pot" shortcuts that often lead to intractable mixtures.

Retrosynthetic Analysis

The synthesis is disconnected into two primary phases:

-

C3-Formylation: The final step utilizes the nucleophilic nature of the indole C3 position.

-

C2-Functionalization: The 2-benzoyl group is installed via lithiation. Crucially, the indole nitrogen must be protected with a group that directs lithiation to C2 and prevents N-alkylation. The phenylsulfonyl (PhSO₂) group is selected for its ability to increase the acidity of the C2-proton and stabilize the lithiated intermediate.

Figure 1: Retrosynthetic logic flow emphasizing the protection-lithiation-deprotection strategy.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Benzoylindole (The Precursor)

This phase employs a protection/lithiation sequence. We utilize benzonitrile as the electrophile instead of benzoyl chloride.

-

Expert Insight: Reaction of 2-lithioindole with benzoyl chloride often leads to "double addition" (formation of the tertiary alcohol) because the ketone product is more reactive than the starting chloride. Benzonitrile forms an intermediate imine anion that does not react further, ensuring exclusive mono-acylation upon hydrolysis.

Step 1.1: N-Protection (Synthesis of 1-(Phenylsulfonyl)indole)

Reagents: Indole (1.0 equiv), NaH (1.2 equiv), Benzenesulfonyl chloride (1.1 equiv), DMF.

-

Setup: Flame-dry a 250 mL RB flask; flush with Argon.

-

Deprotonation: Suspend NaH (60% in oil, washed with hexanes) in anhydrous DMF at 0°C. Add Indole solution (in DMF) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Protection: Add PhSO₂Cl dropwise at 0°C. The solution will turn light yellow. Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Pour into ice-water. Filter the white precipitate. Recrystallize from EtOH if necessary.

-

Checkpoint: Yield should be >90%. MP: 77–79°C.

-

Step 1.2: C2-Lithiation and Benzoylation

Reagents: 1-(Phenylsulfonyl)indole (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Benzonitrile (1.2 equiv), THF (anhydrous).

-

Lithiation: Dissolve protected indole in anhydrous THF under Argon. Cool to -78°C (Dry ice/acetone bath).

-

Addition: Add n-BuLi dropwise via syringe pump over 20 mins. Maintain temp < -70°C.

-

Electrophile Trapping: Add Benzonitrile (neat) dropwise.

-

Warming: Allow the mixture to warm slowly to RT over 4 hours. The intermediate is the N-lithio imine.

-

Hydrolysis: Add 2M HCl (aq) and stir vigorously for 12 hours. This hydrolyzes the imine to the ketone.[2]

-

Workup: Extract with EtOAc. Wash with NaHCO₃ and Brine. Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (Hex/EtOAc 8:1).